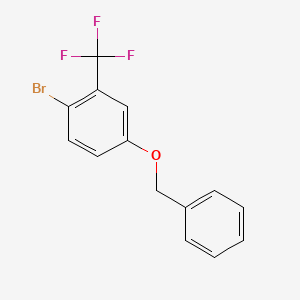

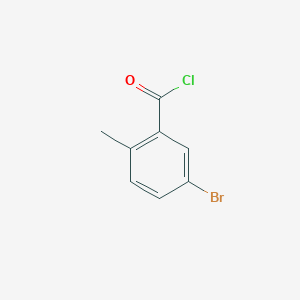

5-Bromo-2-methylbenzoyl chloride

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related brominated aromatic compounds often involves electrophilic substitution reactions, where a bromine atom is introduced into an aromatic system. For instance, novel 5-substituted-2-((6-bromo-3,4-methylenedioxybenzyl)thio)-1,3,4-oxadiazole derivatives were synthesized using aryl/aralkyl carboxylic acids as precursors, followed by electrophilic substitution with 6-bromo-3,4-methylenedioxybenzyl chloride . Similarly, 2-bromobenzoic acids have been used as building blocks for constructing nitrogen heterocycles, showcasing the versatility of brominated aromatic compounds in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be complex, with various substituents affecting the overall geometry and electronic distribution. For example, the crystal structure of 5-bromo-2-(4-methylbenzyl)-6-(4-nitrophenyl)imidazo[2,1-b][1,3,4] thiadiazole shows that the substituents create dihedral angles with the core imidazo thiadiazole plane, indicating steric interactions between the groups . The molecular structure of Methyl 2-amino 5-bromobenzoate was investigated using density functional theory, which provided a complete description of molecular dynamics and vibrational modes .

Chemical Reactions Analysis

Brominated aromatic compounds can participate in various chemical reactions, often serving as intermediates in the synthesis of more complex molecules. The reactivity of such compounds is influenced by the presence of the bromine atom, which can act as a good leaving group in nucleophilic substitution reactions. For example, Schiff bases were synthesized using 5-bromo-3-methoxysalicylaldehyde, demonstrating the reactivity of brominated compounds in condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. The presence of a bromine atom can increase molecular weight and affect boiling and melting points. The electronic properties, such as absorption wavelength and excitation energy, can be studied using time-dependent DFT, as was done for Methyl 2-amino 5-bromobenzoate . The polarizability and first-order hyperpolarizability are also important properties that can be calculated to understand the non-linear optical activity of these molecules . Additionally, thermodynamic properties like heat capacity, entropy, and enthalpy can be calculated at different temperatures to understand the stability of these compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis of Potent Antipsychotic Agents

5-Bromo-2-methylbenzoyl chloride is utilized in the synthesis of potent antipsychotic agents. A study by Högberg, Ström, Hall, and Ögren (1990) demonstrated the preparation of a series of 5-substituted benzamides using 5-bromo-2-methylbenzoyl chloride, which showed strong inhibitory effects on dopamine D-2 receptors and could be useful for investigating dopamine-related disorders (Högberg, Ström, Hall, & Ögren, 1990).

Antibacterial Activity

A study conducted by Rehman et al. (2018) involved the synthesis of novel oxadiazole derivatives using 5-bromo-2-methylbenzoyl chloride. These compounds were evaluated for their antibacterial activity, demonstrating weak to moderate inhibition potential against various Gram-bacteria (Rehman et al., 2018).

Antimicrobial Synthesis

Abdel‐Aziz, Mekawey, and Dawood (2009) used 5-bromo-2-methylbenzoyl chloride for synthesizing benzofuran derivatives. These compounds showed significant antimicrobial activity against various bacterial and fungal species, indicating the chemical's potential in developing new antimicrobial agents (Abdel‐Aziz, Mekawey, & Dawood, 2009).

Synthesis in Organic Chemistry Education

In the field of organic chemistry education, Kurteva and Petrova (2015) demonstrated the use of 5-bromo-2-methylbenzoyl chloride in a laboratory experiment for students. The experiment involved the synthesis of 3-methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one, teaching students about selective C-acylation (Kurteva & Petrova, 2015).

Safety And Hazards

Eigenschaften

IUPAC Name |

5-bromo-2-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOGHNBXDSOKTPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624873 | |

| Record name | 5-Bromo-2-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-methylbenzoyl chloride | |

CAS RN |

21900-41-4 | |

| Record name | 5-Bromo-2-methylbenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21900-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B1344063.png)